2,5-Dimethoxytetrahydrofuran

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7911. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

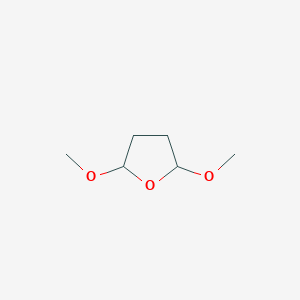

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISDBXSWQMOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862378 | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-59-3 | |

| Record name | 2,5-Dimethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxytetrahydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, tetrahydro-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,5-dimethoxyfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives on the Discovery and Early Applications of 2,5 Dimethoxytetrahydrofuran

The development of 2,5-dimethoxytetrahydrofuran is rooted in the broader exploration of furan (B31954) chemistry. Early preparative methods focused on the catalytic hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans. chemicalbook.comresearchgate.net A common historical route involved the hydrogenation of 2,5-dihydro-2,5-dimethoxyfuran using Raney nickel as a catalyst, a process that required high pressure to achieve an 85% yield. jlu.edu.cn The precursor, 2,5-dihydro-2,5-dimethoxyfuran, was itself prepared through the reaction of freshly distilled furan with bromine in methanol (B129727) at low temperatures. jlu.edu.cn

Initial investigations into the reactivity of related dialkoxytetrahydrofurans, such as 2,5-diethoxytetrahydrofuran (B1583660), quickly established their utility as synthetic intermediates. researchgate.net Researchers demonstrated that these compounds could be readily converted into fundamental molecules like succinaldehyde (B1195056) and 1,4-butanediol. researchgate.net Furthermore, these early studies showcased their potential in heterocyclic synthesis, achieving conversions to pyrrole (B145914) and pyrrolidine (B122466), albeit in low yields at the time. researchgate.net This foundational work underscored the role of 2,5-dialkoxytetrahydrofurans as effective surrogates for 1,4-dicarbonyl compounds, setting the stage for their broader adoption and the development of more refined synthetic protocols. researchgate.net More recent and improved preparations of this compound have been developed, such as the reduction of 2,5-dihydro-2,5-dimethoxyfuran using a Mg-MeOH/Pd-C system, which proceeds at room temperature and atmospheric pressure with a 90% yield. jlu.edu.cn

Advanced Synthetic Methodologies for 2,5 Dimethoxytetrahydrofuran Production

Catalytic Hydrogenation Approaches for 2,5-Dimethoxytetrahydrofuran Synthesis

Catalytic hydrogenation represents a primary route for the synthesis of this compound. This method generally involves the reduction of an unsaturated precursor, 2,5-dihydro-2,5-dimethoxyfuran, in the presence of a metal catalyst.

Hydrogenation of 2,5-Dihydro-2,5-dimethoxyfuran

The direct hydrogenation of the double bond in 2,5-dihydro-2,5-dimethoxyfuran is a common and effective strategy for producing this compound. chemicalbook.comjlu.edu.cn The selection of the catalyst and optimization of reaction parameters are crucial for achieving high yields and purity.

Various transition metal catalysts have been explored for the hydrogenation of 2,5-dihydro-2,5-dimethoxyfuran. Raney nickel has been traditionally used, often requiring high-pressure conditions to achieve good yields. jlu.edu.cn An 85% yield of this compound can be obtained using Raney nickel as the catalyst under high pressure. jlu.edu.cn

More recent advancements have introduced milder and more efficient catalytic systems. A notable example is the use of palladium-on-carbon (Pd-C) in conjunction with a magnesium-methanol (Mg-MeOH) system. jlu.edu.cn This method offers the significant advantage of proceeding at room temperature and atmospheric pressure, eliminating the need for specialized high-pressure hydrogenation apparatus. jlu.edu.cn The yield using this procedure is reported to be 90%, which is comparable to the high-pressure Raney nickel method. jlu.edu.cn

Table 1: Comparison of Catalysts for Hydrogenation of 2,5-Dihydro-2,5-dimethoxyfuran

| Catalyst System | Pressure | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Raney Nickel | High | Not specified | 85 | jlu.edu.cn |

| Pd-C / Mg-MeOH | Atmospheric | Room Temperature | 90 | jlu.edu.cn |

The efficiency of the hydrogenation of 2,5-dihydro-2,5-dimethoxyfuran is highly dependent on the reaction parameters, particularly pressure and temperature. The traditional method employing Raney nickel necessitates high-pressure conditions to facilitate the catalytic reduction. jlu.edu.cn In contrast, the development of the palladium-on-carbon with magnesium-methanol system has allowed for the reaction to be conducted under significantly milder conditions of atmospheric pressure and room temperature. jlu.edu.cn This not only improves the accessibility and ease of the procedure but also enhances its safety profile. jlu.edu.cn The preparation of the starting material, 2,5-dihydro-2,5-dimethoxyfuran, has also been optimized by using dimethylamine (B145610) to neutralize the acid, a modification of previous procedures. jlu.edu.cn

Acid-Catalyzed Cyclization Pathways

Acid-catalyzed cyclization provides another important avenue for the synthesis of this compound. This approach typically starts from an acyclic precursor that undergoes an intramolecular reaction to form the tetrahydrofuran (B95107) ring.

A notable example is the treatment of 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin. google.com This process facilitates the cyclization and formation of this compound. The reaction can be carried out at temperatures ranging from 0°C to 70°C, with optimal results often observed between 20°C and 60°C. google.com Using this method, a yield of 95.2% has been reported when the reaction is conducted at 50°C for 1.5 hours. google.com The product is a mixture of cis- and trans-isomers. google.com

Table 2: Acid-Catalyzed Cyclization of 4,4-Dimethoxy-1-butanal

| Catalyst | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Product Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Strongly Acidic Ion Exchange Resin | 50 | 1.5 | 94 | 98 | 95.2 | google.com |

| Strongly Acidic Ion Exchange Resin | Not specified | Not specified | Not specified | 97.6 | 82.6 | google.com |

Cyclization of 4,4-Dialkoxy-1-butanal using Ion Exchange Resins

A significant method for producing this compound involves the intramolecular cyclization of 4,4-dimethoxy-1-butanal. google.comgoogle.com This process is effectively catalyzed by strongly acidic ion exchange resins, which act as solid acid catalysts, facilitating the ring closure reaction. google.comgoogle.com The reaction is typically carried out at temperatures ranging from 0°C to 70°C. google.comgoogle.com

Strongly acidic ion exchange resins have proven to be effective catalysts for the cyclization of 4,4-dimethoxy-1-butanal. google.comgoogle.com Resins such as Dowex MSC-1 and Amberlite IR-200C are prominent examples used in this synthesis. google.comgoogle.com These polymeric resins feature sulfonic acid groups that provide the necessary Brønsted acidity to protonate the acetal (B89532) and aldehyde functionalities, initiating the cyclization cascade. researchgate.net The use of these heterogeneous catalysts simplifies product purification, as the resin can be easily removed from the reaction mixture by filtration. google.comgoogle.com For instance, reacting 4,4-dimethoxy-1-butanal with Amberlite IR-200C results in a product that is 98% cis- and trans-isomers of this compound. google.comgoogle.com

The efficiency of the cyclization reaction is highly dependent on both the amount of ion exchange resin used (resin loading) and the reaction temperature. google.comgoogle.com Research has shown that adjusting these parameters can significantly impact the conversion of the starting material and the selectivity towards the desired this compound product. google.comgoogle.com

For example, when 50 g of 4,4-dimethoxy-1-butanal is treated with 5 g of Dowex MSC-1 resin (a 10% w/w loading) at 60°C for three hours, a 74% conversion is achieved, with a subsequent yield of 82.6% based on the converted butanal. google.comgoogle.com Increasing the conversion rate can be accomplished by altering the resin and conditions. Using Amberlite IR-200C with 132 g of 4,4-dimethoxy-1-butanal and only 2.6 g of resin (a ~2% w/w loading) at 50°C for just 1.5 hours leads to a 94% conversion and a high yield of 95.2%. google.comgoogle.com This demonstrates that a lower resin loading and a moderate temperature can lead to higher efficiency and selectivity. google.comgoogle.com

The following table summarizes the findings from various experimental conditions.

Interactive Data Table: Synthesis of 2,5-Dialkoxytetrahydrofuran using Ion Exchange Resins

| Starting Material | Ion Exchange Resin | Resin Loading (w/w to butanal) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 4,4-dimethoxy-1-butanal | Dowex MSC-1 | 10.0% | 60 | 3 | 74 | 82.6 | 97.6 |

| 4,4-dimethoxy-1-butanal | Amberlite IR-200C | 2.0% | 50 | 1.5 | 94 | 95.2 | 98.0 |

| 4,4-diethoxy-1-butanal | Dowex MSC-1 | 5.0% | 30 | 4 | 82 | 91.0 | 97.5 |

Ozonolysis-Mediated Routes (e.g., from 1,5,9-cyclododecatriene)

An alternative synthetic pathway to 2,5-dialkoxytetrahydrofurans involves the ozonolysis of 1,5,9-cyclododecatriene. google.com This method utilizes ozone to cleave the double bonds within the cyclic triene in the presence of an alcohol, such as methanol (B129727). The resulting ozonide intermediates are then subjected to catalytic hydrogenation to yield the final this compound product. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like this compound, focusing on reducing environmental impact through the use of benign solvents and renewable raw materials.

Development of Environmentally Benign Solvent Systems

A significant advancement in green chemistry involves replacing traditional organic solvents with environmentally friendly alternatives. Water has emerged as a preferred solvent for many organic transformations due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org The synthesis of N-substituted pyrroles, a reaction that frequently uses this compound as a key reactant, has been successfully adapted to aqueous systems. beilstein-journals.orgnih.gov

For instance, the Clauson-Kaas reaction, which condenses this compound with primary amines, can be efficiently carried out in water using various catalysts. beilstein-journals.orgnih.gov Catalytic systems such as iron(III) chloride, zirconyl chloride (ZrOCl₂·8H₂O), and sulfonated multi-walled carbon nanotubes have been shown to be highly effective in promoting this reaction in water, often leading to excellent yields and simplified product work-up. tandfonline.comiau.irsci-hub.se Performing these reactions in water not only reduces the reliance on volatile organic compounds but also can enhance reaction rates and selectivity. iau.ir

Utilization of Biomass-Derived Feedstocks

The transition to a sustainable chemical industry relies heavily on the use of renewable feedstocks, with lignocellulosic biomass being a prime candidate. mdpi.com Biomass can be converted into a variety of platform chemicals, including furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-dimethylfuran (B142691) (DMF). mdpi.comhud.ac.uk

The synthesis of this compound can be linked to this renewable platform. Furan, which can be derived from biomass, serves as a direct precursor. mdpi.comjlu.edu.cn A known method involves the conversion of furan to 2,5-dihydro-2,5-dimethoxyfuran. jlu.edu.cn This intermediate can then be reduced to this compound using a Mg-MeOH/Pd-C system at room temperature and atmospheric pressure, achieving a high yield of 90%. jlu.edu.cn This pathway represents a viable route for producing this compound from a non-fossil fuel-based starting material, aligning with the goals of green chemistry. mdpi.comjlu.edu.cn

Mechanistic Elucidation of 2,5 Dimethoxytetrahydrofuran Reactivity

Protonation and Ring-Opening Mechanisms

The initial and crucial step in the reaction of 2,5-dimethoxytetrahydrofuran is its interaction with an acid catalyst. This protonation event activates the molecule, rendering it susceptible to ring cleavage and the formation of highly reactive species.

In the presence of an acid, such as acetic acid, one of the methoxy (B1213986) groups of this compound becomes protonated. nih.gov This protonation transforms the methoxy group into a good leaving group (methanol). The subsequent departure of methanol (B129727) is accompanied by the opening of the tetrahydrofuran (B95107) ring, leading to the formation of a resonance-stabilized carbocationic intermediate. nih.gov This electrophilic species is highly reactive and serves as the primary intermediate for subsequent chemical transformations. The stability of this carbocation is a key factor driving the forward reaction.

Under aqueous acidic conditions, the carbocationic intermediate is readily attacked by water. nih.govbris.ac.ukmdma.ch This leads to the formation of a hemiacetal, which is in equilibrium with the open-chain form, succinaldehyde (B1195056). nih.govbris.ac.ukmdma.ch The in situ generation of succinaldehyde is a cornerstone of the utility of this compound, as succinaldehyde itself is prone to polymerization and can be challenging to handle and store directly. mdma.ch By using this compound, a stable and storable precursor, succinaldehyde can be generated in the reaction mixture as needed, ensuring its immediate consumption by other reagents present. bris.ac.ukmdma.ch The hydrolysis can be achieved by heating in water or by using acidic catalysts. bris.ac.ukmdma.ch

Kinetic and Thermodynamic Aspects of this compound Transformations

The efficiency and outcome of the transformations involving this compound are governed by both kinetic and thermodynamic factors.

The ring-opening of this compound is a thermodynamically driven process, favored by the formation of more stable products. For instance, in the context of pyrrole (B145914) synthesis, the formation of the aromatic pyrrole ring provides a significant thermodynamic driving force for the reaction to proceed to completion.

Kinetic factors, such as the choice of catalyst, solvent, and temperature, play a crucial role in determining the reaction rate and can influence the product distribution. diva-portal.org For example, the use of microwave irradiation can significantly accelerate the rate of pyrrole synthesis compared to conventional heating. nih.govnih.gov The activation energy for the electroinitiated ring-opening polymerization of 2,5-dihydro-2,5-dimethoxyfuran has been determined to be 37.2 kJ/mol, providing a quantitative measure of the kinetic barrier for this specific transformation. researchgate.net In the metal-catalyzed ring-opening of related furanics, it has been observed that while activation barriers for different pathways may be comparable, the thermodynamic favorability of one pathway can dominate the product distribution. nih.gov

The interplay between thermodynamics and kinetics is essential for optimizing reaction conditions to achieve high yields of the desired products. diva-portal.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for the detailed elucidation of chemical reaction mechanisms at a molecular level. For a compound like this compound, these methods provide profound insights into its reactivity, complementing experimental findings. By modeling the interactions of atoms and molecules, computational approaches can map out entire reaction pathways, characterize transient species, and explain observed selectivity and kinetics. The following sections detail two powerful computational techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD), and their application to understanding the reactivity of this compound.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the mechanisms of organic reactions. In the context of this compound, DFT is particularly useful for analyzing transition states, which are the fleeting, high-energy configurations of molecules as they transform from reactants to products.

The reactivity of this compound is often initiated by acid-catalyzed hydrolysis, which proceeds via the formation of an intermediate oxocarbenium ion. This step is crucial in reactions such as the Clauson-Kaas synthesis of N-substituted pyrroles, where an acidic environment is essential for the reaction to proceed. researchgate.net DFT calculations can precisely map the potential energy surface for this process. Researchers can locate the geometry of the transition state for the protonation of an ether oxygen and the subsequent loss of methanol to form the key reactive intermediate.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy barrier, a critical determinant of the reaction rate. DFT studies on related furan (B31954) systems have demonstrated the power of this approach in determining reaction pathways, including hydrogenation, ring-opening, and cycloaddition reactions. rsc.orgnih.gov For instance, analyses of Fukui functions and HOMO-LUMO orbitals can predict the most reactive sites within a molecule, explaining the regioselectivity of its reactions. mdpi.com

Below is a representative data table illustrating the type of information that can be obtained from a DFT analysis of a proposed first step in the acid-catalyzed reaction of this compound.

Table 1: DFT-Calculated Relative Energies for the Initial Steps of Acid-Catalyzed Activation of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H⁺ | 0.0 |

| Transition State 1 (TS1) | Protonation of ether oxygen | +5.2 |

| Intermediate 1 | Protonated this compound | -10.5 |

| Transition State 2 (TS2) | Cleavage of C-O bond to eliminate methanol | +15.8 |

| Products | Oxocarbenium ion intermediate + Methanol | +8.3 |

Note: The values in this table are hypothetical and for illustrative purposes to represent typical DFT calculation results.

This analysis allows chemists to quantitatively compare different possible mechanistic pathways. For example, DFT could be used to determine whether the reaction proceeds via a concerted or stepwise mechanism, or why a particular isomer of a product is formed preferentially. mdpi.com

Molecular Dynamics Simulations of Reactive Intermediates

While DFT is excellent for describing the static properties of a reaction pathway at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, incorporating the effects of temperature and an explicit solvent environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. researchgate.net This is particularly valuable for understanding the behavior of short-lived reactive intermediates, such as the oxocarbenium ion formed from this compound.

MD simulations can also provide insights into the transport properties of intermediates, such as their diffusion coefficients within the reaction medium. acs.org By analyzing the trajectory, researchers can identify key intermolecular interactions, like hydrogen bonds between the intermediate and solvent, which are critical for its stability and subsequent reactivity. nih.gov This atomic-level understanding of the intermediate's environment is something that cannot be easily captured by static DFT calculations alone. escholarship.org

The following table summarizes the kind of data that can be extracted from an MD simulation of an oxocarbenium ion intermediate in an aqueous solution.

Table 2: Typical Output Parameters from an MD Simulation of an Oxocarbenium Ion Intermediate in Water

| Parameter | Description | Typical Value |

|---|---|---|

| Coordination Number (1st Shell) | Average number of water molecules in the first solvation shell | 4-6 |

| Cation-Oxygen Distance | Average distance from the carbocation center to the oxygen of solvating water molecules | 2.8 ± 0.3 Å |

| Solvent Residence Time | Average time a water molecule spends in the first solvation shell | 5-10 ps |

| Diffusion Coefficient (D) | Rate of diffusion of the intermediate through the solvent | 0.5 x 10⁻⁵ cm²/s |

Note: The values in this table are hypothetical and for illustrative purposes to represent typical MD simulation results.

Transformational Organic Reactions Catalyzed by 2,5 Dimethoxytetrahydrofuran Derivatives

Catalytic Systems for Pyrrole (B145914) Synthesis via Modified Clauson-Kaas Reactions

The Clauson-Kaas reaction, a cornerstone in heterocyclic chemistry, provides a direct route to N-substituted pyrroles through the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran. beilstein-journals.orgnih.gov The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde (B1195056), which then undergoes a cyclizing condensation with a primary amine. beilstein-journals.orgsid.ir Originally utilizing acetic acid, the methodology has evolved significantly, with numerous modifications employing a wide array of catalytic systems to enhance efficiency, broaden substrate scope, and align with the principles of green chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov These modern protocols often feature milder conditions, reduced reaction times, and the use of recoverable or non-toxic catalysts, making the synthesis of pyrrole derivatives more sustainable and versatile. nih.govresearchgate.net

Diverse Catalyst Classes and Their Efficacy

The efficacy of the modified Clauson-Kaas reaction is profoundly influenced by the choice of catalyst. Research has explored a spectrum of catalyst classes, from simple Brønsted and Lewis acids to sophisticated transition metal complexes, heterogeneous systems, and organocatalysts. Each class offers distinct advantages concerning reaction conditions, yields, and applicability to different amine substrates.

Traditional acid catalysis remains a fundamental approach for the synthesis of N-substituted pyrroles from this compound. Both Brønsted and Lewis acids have proven effective in promoting this transformation.

Acetic Acid (CH₃COOH): As the classic catalyst for this reaction, acetic acid is effective, often used in reflux conditions to afford good yields of pyrrole derivatives. beilstein-journals.orgresearchgate.net For instance, refluxing primary amines with this compound in acetic acid yields ethyl arylpyrrolylpropionates in 59–95% yields. beilstein-journals.orgbeilstein-journals.org Modifications using a mixture of acetic acid and water with sodium acetate (B1210297) at lower temperatures (75 °C) have also been reported, yielding N-substituted pyrroles in 15–90%. beilstein-journals.orgbeilstein-journals.org

Phosphorus Pentoxide (P₂O₅): P₂O₅ serves as a potent catalyst, particularly for converting a range of aliphatic amines, aromatic amines, sulfonamides, and primary amides into N-substituted pyrroles. beilstein-journals.orgnih.gov Reactions are typically carried out in toluene (B28343) at 110 °C, providing yields from 46–100%. nih.govbeilstein-journals.org

Trifluoromethanesulfonic Acid (TfOH): This strong Brønsted acid is particularly useful for the synthesis of N-sulfonyl-substituted pyrroles from sulfonamides, enabling a convenient one-pot cyclization process. beilstein-journals.orgbeilstein-journals.org

Scandium Triflate (Sc(OTf)₃): A highly effective Lewis acid catalyst, scandium triflate (3 mol%) promotes the Clauson-Kaas reaction in 1,4-dioxane (B91453) at 100 °C, yielding N-substituted pyrroles in good to excellent yields from aromatic and heteroaromatic amines, as well as amides. beilstein-journals.orgresearchgate.net

Silica (B1680970) Sulfuric Acid (SSA): As a solid, reusable acid catalyst, SSA facilitates the solvent-free synthesis of N-substituted pyrroles. beilstein-journals.orgbeilstein-journals.orglookchem.com This green methodology provides good yields, although in some cases, charring can occur at higher temperatures. beilstein-journals.org It is noted for its simple operation and high efficiency, with yields ranging from 70-98% at room temperature. researchgate.net

Bismuth Nitrate (B79036) (Bi(NO₃)₃·5H₂O): Bismuth nitrate is an eco-friendly, efficient catalyst for the solvent-free synthesis of a wide variety of N-substituted pyrroles from aliphatic, aromatic, and heteroaromatic amines, with excellent yields of 76–99%. beilstein-journals.orgbeilstein-journals.org It is also effective under microwave irradiation, accommodating even amines with low nucleophilicity. nih.gov

Transition metal salts have emerged as powerful Lewis acid catalysts for the Clauson-Kaas reaction, often enabling milder reaction conditions and offering unique selectivity.

Iron(III) Chloride (FeCl₃): An inexpensive and practical catalyst, FeCl₃ (2 mol%) effectively catalyzes the reaction in water at 60 °C. thieme-connect.com This method is simple, economical, and provides good to excellent yields for the synthesis of N-substituted pyrroles from aryl, alkyl, sulfonyl, and acyl amines. thieme-connect.comorganic-chemistry.org

Zirconium Oxychloride (ZrOCl₂·8H₂O): This economical and eco-friendly catalyst (5 mol%) works efficiently in water at 60 °C. It is highly active for the condensation of various primary amines, amides, and sulfonamides with this compound, resulting in high to excellent yields and short reaction times. sid.ir

Magnesium Iodide Etherate (MgI₂·(Et₂O)n): This main-group Lewis acid catalyst is effective for the reaction of substituted anilines, primary arylamides, and sulfonylamides with this compound. beilstein-journals.org

Manganese Nitrate (Mn(NO₃)₂·4H₂O): Employed in a neat, microwave-assisted protocol at 120 °C, this manganese(II) catalyst provides N-substituted pyrroles in yields up to 89% within a short reaction time of 20 minutes. The strategy is notable for being free of additives like co-catalysts or ligands. beilstein-journals.orgresearchgate.net

Heterogeneous catalysts are highly advantageous due to their ease of separation and potential for recycling, aligning with the goals of sustainable chemistry.

Sulfonated Multi-Walled Carbon Nanotubes (MWCNT-SO₃H): These serve as a recyclable heterogeneous catalyst for the synthesis of N-aryl pyrroles under ultrasound irradiation in water. This green method features short reaction times, excellent product yields, and high purity. tandfonline.com The catalyst can be recovered by simple filtration and reused. tandfonline.com

K-10 Montmorillonite (B579905): This solid acid clay is an effective catalyst for the Clauson-Kaas reaction under microwave irradiation and solvent-free conditions. beilstein-journals.orgnih.gov It provides N-substituted pyrroles in high yields (83–95%) from a variety of alkyl, aryl, heteroaryl, and sulfonylamines. beilstein-journals.orgnih.govbeilstein-journals.org

Nano-Sulfated Titanium Dioxide (Nano-sulfate TiO₂): This material is listed among the various catalysts used for the Clauson-Kaas reaction, highlighting the exploration of nanostructured materials in this field. researchgate.net

H₃PW₁₂O₄₀/SiO₂: While not explicitly detailed for the Clauson-Kaas reaction in the provided context, silica-supported heteropolyacids like this represent a class of strong solid acid catalysts often used in acid-catalyzed transformations, similar to silica sulfuric acid. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Organocatalysis offers a metal-free alternative for pyrrole synthesis, often proceeding under mild and environmentally friendly conditions.

L-Proline: This amino acid is a well-known organocatalyst, and its application has been noted in sequential multicomponent reactions leading to pyrrole synthesis. rsc.org

Nano-Ferric Supported Glutathione: This represents an innovative nano-organocatalyst approach, combining the benefits of heterogeneous catalysis with organocatalysis for pyrrole synthesis. beilstein-journals.orgrsc.org

Squaric Acid: This catalyst is effective for the reaction of this compound with various amines in green solvents like water. beilstein-journals.orgrsc.org It facilitates the synthesis of N-substituted pyrroles in high yields (85–97%), with the reaction believed to proceed via Brønsted acid catalysis. beilstein-journals.orgrsc.orgresearchgate.net

Nicotinamide: While a versatile molecule in biological systems and organic synthesis, its specific application as a primary catalyst in the modified Clauson-Kaas reaction with this compound is not prominently detailed in the provided sources.

Scope of Amine Substrates and Pyrrole Derivatives

The modified Clauson-Kaas reaction using this compound is highly versatile, accommodating a broad spectrum of amine substrates. This flexibility allows for the synthesis of a diverse library of N-substituted pyrroles, which are valuable scaffolds in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.netscispace.com

The scope of amines successfully employed includes:

Aliphatic Amines: Both simple and functionalized primary alkylamines react efficiently. beilstein-journals.orgbeilstein-journals.org

Aromatic Amines: A wide range of anilines, including those with electron-donating and electron-withdrawing substituents, are common substrates. sid.irorganic-chemistry.orgtandfonline.com

Heteroaromatic Amines: Primary amines featuring heterocyclic rings are also suitable reaction partners. beilstein-journals.orgresearchgate.net

Sulfonamides and Amides: The reaction can be extended to sulfonamides and primary amides, leading to N-sulfonyl and N-acyl pyrroles, respectively. beilstein-journals.orgnih.govsid.irbeilstein-journals.org

Polyaromatic and Heteropolyaromatic Amines: Catalysts like bismuth nitrate have been shown to be effective for more complex amine structures. beilstein-journals.orgbeilstein-journals.org

Chiral Amines: Certain protocols, particularly those using mild conditions like an acetate buffer in water, can proceed without significant epimerization of chiral amine substrates. beilstein-journals.orgnih.gov

This broad substrate scope enables the creation of pyrrole derivatives with varied electronic and steric properties, tailored for specific applications. The reaction generally produces N-substituted pyrroles that are unsubstituted at the carbon atoms of the heterocyclic ring, providing a clean template for further functionalization if desired. researchgate.netresearchgate.netscispace.com

Aliphatic and Aromatic Primary Amines

The reaction of this compound with both aliphatic and aromatic primary amines is a fundamental and widely used method for synthesizing N-substituted pyrroles. beilstein-journals.orgnih.gov The classical approach involves refluxing the reactants in acetic acid. arkat-usa.orgnih.gov However, numerous modern catalysts and conditions have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis.

A variety of catalysts have been shown to be effective, including Brønsted and Lewis acids. For instance, iron(III) chloride has been used as an inexpensive and practical catalyst for the condensation of various amines in water, achieving excellent yields of up to 95% under mild conditions (60°C). organic-chemistry.orgorganic-chemistry.org This method is effective for electron-rich, electron-deficient, and sterically hindered amines. organic-chemistry.org Other catalysts such as phosphorus pentoxide (P₂O₅), nano-sulfated TiO₂, and molecular iodine have also been successfully employed, often under solvent-free or microwave-assisted conditions. beilstein-journals.orgnih.gov The reaction using molecular iodine as a catalyst in a microwave oven without any solvent is particularly efficient, providing pyrroles in excellent yields in a short time. nih.gov

| Amine Type | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic | Acetic Acid | Reflux | 59-95 | beilstein-journals.orgnih.gov |

| Aromatic/Aliphatic | FeCl₃/Water | 60 °C, 1-4 h | up to 95 | organic-chemistry.org |

| Aromatic/Aliphatic | Iodine (5 mol%) | Microwave, Solvent-Free | High | nih.gov |

| Aromatic | nano-Sulfated TiO₂ | Solvent-Free | 80-98 | beilstein-journals.org |

| Aromatic/Aliphatic | None/Water or Acetic Acid | Microwave, 170 °C, 10-30 min | 12-96 | arkat-usa.orgbeilstein-journals.org |

| Chiral α-Amino Esters | Acetate Buffer (pH 5)/Water | Room Temp | High | utas.edu.au |

Sulfonamides and Acyl Amines as Nucleophiles

The scope of the Clauson-Kaas synthesis extends beyond primary amines to include less nucleophilic substrates such as sulfonamides and primary amides (acyl amines). arkat-usa.orgbeilstein-journals.org These reactions often require more forcing conditions or specific promoters compared to those with primary amines due to the reduced reactivity of the nitrogen nucleophile. arkat-usa.org

Phosphorus pentoxide (P₂O₅) has been identified as an effective catalyst for the conversion of sulfonamides and primary amides into their corresponding N-substituted pyrroles in toluene at 110 °C. beilstein-journals.orgtandfonline.com Iron(III) chloride in water has also proven successful for the synthesis of N-sulfonyl and N-acyl pyrroles, with yields ranging from 74% to 90%. organic-chemistry.org Microwave-assisted synthesis using acetic acid as the solvent is another effective method, yielding N-sulfonylpyrroles in high yields. arkat-usa.org For example, reacting toluenesulfonamide with this compound in acetic acid under microwave irradiation produces 1-(p-Toluenesulfonyl)-1H-pyrrole in 86% yield. arkat-usa.org These N-sulfonyl-pyrroles are noted as potential inhibitors of the FBPase enzyme, making them interesting candidates for type 2 diabetes research. nih.gov

| Nucleophile | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonamides, Amides | P₂O₅/Toluene | 110 °C | 46-100 | beilstein-journals.orgtandfonline.com |

| Sulfonamides, Amides | FeCl₃/Water | 60 °C | 74-90 | organic-chemistry.org |

| Toluenesulfonamide | Acetic Acid | Microwave, 170 °C, 10 min | 86 | arkat-usa.org |

| 4-Nitrobenzenesulfonamide | Acetic Acid | Microwave, 170 °C, 10 min | 79 | arkat-usa.org |

| Sulfonamides | p-TsOH·H₂O/Toluene | 100 °C, 30-60 min | N/A | beilstein-journals.org |

| Sulfonamides | None | Microwave, 150 °C, 30-60 min | N/A | beilstein-journals.org |

Advanced Reaction Conditions in Clauson-Kaas Synthesis

In response to a growing need for environmentally friendly chemical processes, significant research has focused on developing advanced reaction conditions for the Clauson-Kaas synthesis. beilstein-journals.orgnih.gov These "green" approaches include the use of aqueous media, solvent-free reactions, and microwave assistance to reduce waste, energy consumption, and the use of hazardous materials. beilstein-journals.orgnih.gov

Aqueous and Solvent-Free Methodologies

Performing the Clauson-Kaas synthesis in water or under solvent-free conditions represents a significant step towards greener chemistry. beilstein-journals.orgnih.gov Water is an ideal solvent due to its low cost, non-toxicity, and non-flammability. Several catalytic systems have been developed for aqueous conditions. Iron(III) chloride (FeCl₃) effectively catalyzes the reaction of amines and sulfonamides with this compound in water at 60 °C. beilstein-journals.orgorganic-chemistry.org Another innovative aqueous method involves the initial mild hydrolysis of this compound in water, followed by the reaction of the activated intermediate with a primary amine in an acetate buffer at room temperature. beilstein-journals.orgutas.edu.au This one-pot, two-step procedure is particularly useful for acid- or heat-sensitive substrates and proceeds without detectable epimerization for chiral amines. utas.edu.au

Solvent-free, or neat, conditions offer the ultimate in atom economy and waste reduction. beilstein-journals.org These reactions are often facilitated by solid catalysts and/or microwave irradiation. Catalysts such as nano-sulfated TiO₂, silica sulfuric acid, and zinc triflate (Zn(OTf)₂) have been used to promote the reaction between amines and this compound without a solvent. beilstein-journals.orgbeilstein-journals.org For example, using a catalytic amount of molecular iodine under solvent-free microwave conditions provides an expeditious route to N-substituted pyrroles. nih.gov Another solvent-free protocol uses a manganese catalyst (Mn(NO₃)₂·4H₂O) under microwave irradiation at 120 °C. beilstein-journals.orgresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the Clauson-Kaas reaction, offering benefits such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. beilstein-journals.orgresearchgate.net Microwave heating can be applied to reactions in various media, including traditional organic solvents, water, and solvent-free systems. arkat-usa.orgbeilstein-journals.org

The synthesis of N-substituted pyrroles can be achieved in as little as 10 to 30 minutes under microwave irradiation at 170°C, using either acetic acid or water as the solvent without any additional catalyst. arkat-usa.orgresearchgate.net While reactions in acetic acid are generally successful for most common nitrogen inputs, some nucleophiles like benzamide (B126) are resistant to cyclocondensation under aqueous microwave conditions. arkat-usa.org Solvent-free microwave-assisted protocols have also been developed. One such method employs montmorillonite K-10 clay as a catalyst, affording quantitative yields of pyrroles from aromatic and primary aliphatic amines in just 2-6 minutes. arkat-usa.org Other catalysts, including Oxone in acetonitrile (B52724) and manganese nitrate under neat conditions, have also been effectively used in conjunction with microwave heating to synthesize a range of N-aryl pyrroles. beilstein-journals.orgresearchgate.netscispace.com

| Catalyst | Solvent/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| None | Acetic Acid or Water, 170 °C | 10-30 min | 12-96 | arkat-usa.orgbeilstein-journals.org |

| Iodine (5 mol%) | Solvent-Free | N/A | Excellent | nih.gov |

| Oxone | Acetonitrile, 110 °C | 10-22 min | Good to Excellent | scispace.com |

| Mn(NO₃)₂·4H₂O (10 mol%) | Solvent-Free, 120 °C | 20 min | 19-89 | beilstein-journals.orgresearchgate.net |

| Montmorillonite K-10 | Solvent-Free, 100 °C | 2-6 min | Quantitative | arkat-usa.org |

| None | Water | N/A | 81-99 | beilstein-journals.orgnih.gov |

Transformations Involving Succinaldehyde Derived from this compound

Beyond its role as a precursor in pyrrole synthesis, this compound serves as a stable and convenient source of succinaldehyde, a versatile C4 building block in organic synthesis. orgsyn.orgmdma.ch The in situ or ex situ generation of succinaldehyde opens pathways to a variety of complex molecules through aminocatalyzed and other transformations. nih.govrsc.org

Hydrolysis of this compound to Succinaldehyde

The conversion of this compound to succinaldehyde is typically achieved through acid-catalyzed or neutral hydrolysis. utas.edu.auorgsyn.orgnih.gov In the presence of water, this compound converts to its cyclic hydrate, 2,5-dihydroxytetrahydrofuran, which exists in equilibrium with the open-chain succinaldehyde. utas.edu.auwikipedia.org

A detailed procedure involves heating this compound with deionized water at 90°C for 2 hours, which results in a clear, homogenous solution. orgsyn.org The resulting methanol (B129727) and excess water can then be removed by distillation and azeotropic distillation with toluene to yield crude succinaldehyde as a yellow oil. orgsyn.orgbris.ac.uk It has also been shown that simple heating in D₂O at reflux for 2 hours is sufficient to induce hydrolysis without the addition of an acid catalyst. utas.edu.au Alternatively, hydrolysis can be performed using dilute acids, such as 0.6 N HCl. nih.gov The resulting succinaldehyde, which is often used directly without extensive purification, is a key substrate for various cascade reactions. rsc.orgbris.ac.uk For example, it is used in proline-catalyzed Mannich reactions to form substituted pyrrole-3-carbaldehydes and in aldol (B89426) reactions to create bicyclic enals, which are key intermediates in the total synthesis of prostaglandins (B1171923) like PGF₂α. rsc.orgbris.ac.uknih.gov

Dimerization and Cascade Reactions for Complex Building Blocks (e.g., Bicyclic Enals for Prostanoid Total Synthesis)

A significant application of this compound lies in its role as a precursor to succinaldehyde, a key building block in the synthesis of complex molecules like prostaglandins. The synthesis of these medically important compounds can be achieved through a strategic dimerization and cascade reaction of succinaldehyde, which is generated from the hydrolysis of this compound. researchgate.netresearchgate.net

One notable approach involves an organocatalytic aldol dimerization of succinaldehyde. researchgate.net This reaction, often catalyzed by L-proline and a co-catalyst like dibenzylammonium trifluoroacetate (B77799) (DBA), leads to the formation of a key bicyclic enal intermediate. researchgate.net This intermediate is primed for the subsequent attachment of the upper and lower side chains required for the final prostaglandin (B15479496) structure. researchgate.net

The process begins with the hydrolysis of this compound, often under neutral conditions in hot water, to yield succinaldehyde. researchgate.net This sensitive dialdehyde (B1249045) then undergoes a stereocontrolled, organocatalyzed dimerization. The mechanism involves the formation of an enamine between succinaldehyde and the proline catalyst, which then engages in a series of aldol reactions to construct the bicyclic core. bris.ac.uk Although yields for the key bicyclic enal can be modest, the low cost of the starting materials and the efficiency of the subsequent steps make this a valuable strategy for the total synthesis of prostaglandins and their analogues, such as latanoprost (B1674536) and bimatoprost. researchgate.net

For instance, the synthesis of prostaglandin F2α analogues, latanoprost and bimatoprost, has been achieved in just 7 and 8 steps, respectively, utilizing this key organocatalytic aldol reaction. researchgate.net The resulting bicyclic enal can be converted to a more stable crystalline lactone, allowing for the preparation of the final drug molecules with high enantiomeric excess (>99% ee). researchgate.net

Table 1: Key Features of the Dimerization and Cascade Reaction for Bicyclic Enal Synthesis

| Feature | Description |

| Starting Material | This compound |

| Key Intermediate | Succinaldehyde |

| Reaction Type | Organocatalytic aldol dimerization and cascade |

| Catalysts | L-proline, Dibenzylammonium trifluoroacetate (DBA) |

| Key Product | Bicyclic enal |

| Application | Total synthesis of prostaglandins (e.g., PGF2α) and their analogues (e.g., latanoprost, bimatoprost) |

Diverse Ring-Opening and Functionalization Reactions

Reactions with Halotrimethylsilanes to Yield Dihalo-Dimethoxybutanes

The reaction of this compound with halotrimethylsilanes, such as chlorotrimethylsilane, results in the formation of 1,4-dihalo-1,4-dimethoxybutanes. researchgate.netgoogle.com This reaction proceeds with unexpected site selectivity, leading to the cleavage of the tetrahydrofuran (B95107) ring and subsequent functionalization. researchgate.netgoogle.com The resulting 1,4-dichloro-1,4-dimethoxybutane (B8435302) has been shown to be a mild reagent for other transformations, such as the conversion of primary amines. researchgate.net

Conversion to Butanediol (B1596017) Precursors

This compound serves as a precursor for butanediol. google.com In the presence of an acid catalyst, such as hydrochloric acid, it can be converted to the corresponding aldehyde. google.com This aldehyde can then be further transformed into butanediol derivatives. Research has also shown that 2,5-diethoxytetrahydrofuran (B1583660) can be converted to 1,4-butanediol. researchgate.net

Synthesis of Alpha-Substituted Derivatives

The reactivity of the this compound ring allows for the synthesis of various alpha-substituted derivatives. For example, the reaction with alcohols in the presence of a catalytic amount of MgBr2·Et2O can yield functionalized 2-alkylfurans. researchgate.net Furthermore, the Paal-Knorr pyrrole synthesis, a classic reaction for forming pyrroles, often utilizes this compound as a key starting material. organic-chemistry.orgnih.govresearchgate.netnih.gov In this reaction, this compound is treated with a primary amine in the presence of an acid catalyst, leading to the formation of N-substituted pyrroles. nih.govresearchgate.net This method is versatile and has been adapted to use various catalysts, including iron(III) chloride and iodine, under different reaction conditions, including microwave irradiation. organic-chemistry.orgnih.gov

Stereochemical Investigations in this compound Chemistry

Elucidation of Cis-Trans Isomerism and Its Impact on Reaction Outcomes

This compound exists as a mixture of cis and trans isomers. google.comthermofisher.com The stereochemistry of the starting material can significantly influence the outcome of subsequent reactions. The ratio of these isomers can be influenced by the synthetic method used for its preparation. For instance, a process for producing this compound by reacting 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin yields a mixture of cis- and trans-isomers. google.com

The cis-trans isomerism is a critical factor in reactions where stereocontrol is important. For example, in the synthesis of substituted 2,5-dihydrofurans, the choice of Lewis acid catalyst can influence the isomeric ratio of the product. It has been noted that BF3·OEt2 can favor the formation of the trans-isomer in certain reactions. The ability to control or at least understand the influence of this isomerism is crucial for developing stereoselective synthetic methodologies.

Diastereoselectivity and Enantioselectivity in Transformations

Derivatives of this compound serve as crucial precursors for the synthesis of chiral ligands and auxiliaries that direct the stereochemical outcome of organic reactions. The inherent stereochemistry of these derivatives, often originating from the chiral pool, is effectively transferred to the catalytic system, enabling high levels of diastereoselectivity and enantioselectivity in a variety of chemical transformations.

The strategic use of these derivatives allows for the creation of a chiral environment around the reacting centers, influencing the reaction pathway to favor the formation of one stereoisomer over others. numberanalytics.com This is a fundamental principle in asymmetric synthesis, where a temporary chiral element is used to control the stereochemistry of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org

A notable application lies in the synthesis of C₂-symmetrical 2,5-disubstituted pyrrolidines, which are privileged scaffolds in both metal and organocatalysis. acs.orgnih.gov For instance, this compound can be used in the preparation of racemic 2,5-dicyanopyrrolidine, a key intermediate that can be resolved and further elaborated into C₂-symmetric chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts. jst.go.jp The condensation of this racemic precursor with enantiopure amino acid esters allows for the generation of a library of diastereomeric catalysts. jst.go.jp These diastereomeric catalysts are expected to exhibit different behaviors in molecular recognition, which is fundamental to achieving selectivity in various site-selective and enantioselective transformations. jst.go.jp

Diastereoselective Synthesis of Substituted Tetrahydrofurans

The stereochemical information embedded in derivatives of this compound can be exploited to control the diastereoselectivity of reactions. A prominent example is the synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. In a study, the addition of titanium enolates of N-acetyloxazolidinones to a γ-lactol derived from (S)-glutamic acid resulted in the formation of trans- and cis-2,5-disubstituted tetrahydrofurans. nih.gov The diastereomeric ratio was found to be highly dependent on the substituent on the incoming nucleophile.

The observed diastereoselectivity highlights the influence of the chiral auxiliary and the reaction conditions on the formation of the product. The results from this study are summarized in the table below.

| R Group on N-acyl oxazolidinone | trans:cis Ratio |

| H | 2:1 |

| Me | 8:1 |

| Br | 10:1 |

| Data sourced from a study on the stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. nih.gov |

This method provides an efficient route to trans-2,5-disubstituted tetrahydrofuran diols after chromatographic separation and subsequent reduction. nih.gov

Enantioselective Catalysis by Pyrrolidine (B122466) Derivatives

The synthesis of optically active α-aminophosphonates bearing tetrasubstituted carbons is another area where derivatives of this compound play a role. A synthetic methodology starting with (R)-phenylglycinol, benzotriazole, and this compound leads to an enantiomerically pure oxazolopyrrolidine phosphonate. mdpi.com The initial step involves the hydrolysis of the furan (B31954) derivative to generate succinaldehyde in situ, which then undergoes a multicomponent reaction. mdpi.com The high diastereoselectivity observed in subsequent transformations is attributed to the formation of a rigid, chelated transition state. mdpi.com

Furthermore, C₂-symmetric 2,5-disubstituted pyrrolidines, accessible from precursors like this compound, are foundational to the development of powerful organocatalysts. nih.govjst.go.jp These catalysts have been successfully employed in a range of asymmetric reactions, including acyl transfer and related transformations. sigmaaldrich.com The defined spatial arrangement of the substituents on the pyrrolidine ring creates a specific chiral pocket that effectively controls the approach of the substrate, leading to high enantioselectivity.

The development of a practical method for creating a diastereomeric library of C₂-symmetric chiral 4-pyrrolidinopyridine catalysts underscores the utility of using a racemic precursor derived from this compound. jst.go.jp This approach simplifies access to a diverse set of catalysts with varying stereochemistry, which is invaluable for optimizing catalyst performance in targeted enantioselective reactions. jst.go.jp

Advanced Analytical and Spectroscopic Characterization in 2,5 Dimethoxytetrahydrofuran Research

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2,5-Dimethoxytetrahydrofuran and observing its transformations during chemical reactions. These methods provide detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides comprehensive insight into the molecular structure of this compound. nih.govresearchgate.net By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals that correspond to the different types of protons present. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a specific signal in the ¹³C NMR spectrum. nih.gov

NMR is also an ideal method for monitoring the progress of chemical reactions in real-time. chemrxiv.orgchemrxiv.org By acquiring a series of ¹H NMR spectra at regular intervals, the consumption of reactants and the formation of products can be quantified, providing valuable kinetic data. nih.govresearchgate.net

Below is a table summarizing typical NMR data for this compound in a common deuterated solvent.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.89 | singlet | 2 x OCH₃ |

| ¹H | ~6.24 | triplet | 2 x CH-OMe |

| ¹H | ~6.73 | doublet | -CH₂-CH₂- |

| ¹³C | ~27.20 | -CH₂-CH₂- | |

| ¹³C | ~52.30 | OCH₃ | |

| ¹³C | ~103.83 | CH-OMe | |

| Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. whitman.edu In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, confirming its identity. nist.gov Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. chemguide.co.uklibretexts.org Common fragments observed for ethers include the loss of an alkoxy group.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule with high confidence. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Ion Type | m/z (Observed) | Formula |

| Molecular Ion [M]⁺ | 132.0786 | C₆H₁₂O₃ |

| Fragment | 101 | C₅H₉O₂ |

| Fragment | 69 | C₄H₅O |

| Observed m/z values are from high-resolution mass spectrometry and can be used to confirm the elemental composition. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific bonds. chemicalbook.com

The most prominent features in the IR spectrum of this compound are the C-O stretching vibrations characteristic of the ether functional groups and the C-H stretching and bending vibrations of the alkyl portions of the molecule. The absence of certain bands, such as a broad O-H stretch, can confirm the purity of the compound and the absence of hydroxyl-containing impurities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1100-1000 | Strong | C-O stretch (ether) |

| These are approximate ranges for the characteristic functional groups. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing the volatile components of a reaction mixture.

In the context of this compound research, GC-MS can be used to monitor the progress of a reaction by separating the different components of the reaction mixture over time. The mass spectrometer then provides identification of each separated component based on its mass spectrum. This allows for a detailed reaction profile to be constructed, showing the consumption of starting materials and the formation of products and byproducts.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction. ukessays.comthieme.de A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. rsc.orgrochester.edu

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and increase in intensity. youtube.com By comparing the TLC of the reaction mixture to that of the pure starting material and product, a qualitative assessment of the reaction's progress can be made. The retention factor (Rf) value for each spot is a characteristic property under a given set of conditions.

| Compound | Rf Value |

| Starting Material (e.g., 2,5-dihydro-2,5-dimethoxyfuran) | Varies |

| This compound | Varies |

| Rf values are dependent on the specific TLC plate and solvent system used. |

Characterization of Catalytic Materials

In the synthesis and transformation of this compound and related furanic compounds, the efficacy of the catalytic process is intrinsically linked to the physicochemical properties of the catalyst. A thorough characterization of the catalytic materials is therefore essential to understand their behavior and to establish structure-activity relationships. Advanced analytical and spectroscopic techniques provide detailed insights into the morphology, crystalline structure, surface area, and surface composition of these catalysts.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of heterogeneous catalysts. It provides high-resolution images that reveal crucial information about particle size, shape, aggregation, and topography, all of which can influence the catalyst's activity, selectivity, and stability. researchgate.net

In the context of catalysts used for furan (B31954) derivative conversions, SEM analysis helps in understanding how preparation methods and support materials affect the catalyst's physical structure. For instance, in the development of catalysts for the conversion of biomass, SEM micrographs can illustrate the distribution of active metal particles on a support material. A uniform distribution is often desirable for maximizing the number of accessible active sites.

Research findings often present SEM images to compare the morphology of fresh, used, and regenerated catalysts, revealing changes such as sintering (thermal aggregation of particles) or fouling (deposition of carbonaceous residues), which can lead to deactivation. researchgate.net For example, the morphology of a biochar-based catalyst designed for the selective oxidation of 5-Hydroxymethylfurfuryl (HMF) was examined using SEM, showing the physical structure of the carbonaceous support. researchgate.net

Table 1: Morphological Characteristics of a Biochar Catalyst (KBC-2) from SEM Analysis

| Characteristic | Description |

|---|---|

| Material | Mixed-salt-assisted co-pyrolyzed biochar (KBC-2) |

| Morphology | The SEM images revealed the surface topography of the biochar catalyst. |

| Application | Used for the selective oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF). |

| Reference | Sustainable production of 2,5-diformylfuran via peroxymonosulfate-triggered mild catalytic oxidation of lignocellulosic biomass researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of catalytic materials. malvernpanalytical.commalvernpanalytical.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, researchers can identify the phases present, determine the lattice parameters, and estimate the average crystallite size of the active components and the support. mpg.de

For catalysts involved in the synthesis of this compound and other furan conversions, XRD is crucial for:

Phase Identification: Confirming the formation of the desired active phase (e.g., specific metal oxides or metallic nanoparticles) and ensuring the absence of undesirable impurity phases. researchgate.net

Crystallite Size Estimation: The broadening of diffraction peaks is inversely related to the size of the crystalline domains, a relationship described by the Scherrer equation. Smaller crystallite sizes often correlate with a higher dispersion of the active species and a larger active surface area. malvernpanalytical.com

Monitoring Structural Changes: In situ XRD studies allow for the observation of changes in the catalyst's crystalline structure under reaction conditions, providing insights into activation processes, phase transformations, or deactivation mechanisms. mdpi.com

For example, in studies of Ni-based catalysts supported on materials like γ-Al2O3, XRD patterns can confirm the presence of metallic nickel phases and the structure of the alumina (B75360) support. researchgate.net The diffraction peaks corresponding to specific crystal planes (e.g., Ni(111), Ni(200)) provide definitive evidence of the nickel's crystalline form.

Table 2: Example XRD Data for a Ni/γ-Al2O3 Catalyst

| 2θ Angle (degrees) | Corresponding Crystal Plane | Phase Identified |

|---|---|---|

| 37.3 | (311) | γ-Al2O3 |

| 44.5 | (111) | Ni |

| 45.8 | (400) | γ-Al2O3 |

| 51.8 | (200) | Ni |

Note: The specific 2θ angles can vary slightly depending on the X-ray source and instrument calibration.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of porous materials. The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the total surface area can be calculated. This technique also provides information about pore volume and pore size distribution.

The surface area is a critical parameter for heterogeneous catalysts, as catalytic reactions occur on the surface. mdpi.com A higher surface area generally leads to a greater number of available active sites, which can enhance the reaction rate. In reactions for upgrading furan derivatives, catalysts with high surface areas, such as those based on mesoporous zeolites or activated carbons, are often employed to achieve high efficiency. nih.gov

For instance, the BET surface area of a SrNiO3 perovskite catalyst and its supported variants was measured to understand how the support material influences the catalyst's physical properties. It was found that supporting the perovskite on materials like γ-Al2O3 increased the surface area compared to the bulk material. researchgate.net

Table 3: BET Surface Area of Different Supported Perovskite Catalysts

| Catalyst | BET Surface Area (m²/g) |

|---|---|

| SrNiO3 (Fresh) | 3.3 |

| SrNiO3/γ-Al2O3 (Reduced) | 12.8 |

Data sourced from research on perovskite catalysts, illustrating the impact of supports on surface area. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. mdpi.com This makes it an invaluable tool for catalysis research, where surface chemistry dictates performance. researchgate.net

In the study of catalysts for this compound production, XPS can be used to:

Determine Surface Elemental Composition: Quantify the concentration of the active metal, promoters, and support elements on the catalyst surface.

Identify Oxidation States: The binding energy of an element's core electrons is sensitive to its oxidation state. XPS can distinguish between different valence states (e.g., Ni⁰ vs. Ni²⁺), which is crucial for identifying the catalytically active species.

Investigate Metal-Support Interactions: Changes in the binding energies of the active metal or support elements can indicate strong electronic interactions between them, which can significantly modify catalytic activity and stability.

For example, in a study of phosphorus-modified cobalt-carbon hybrid catalysts, XPS was used to analyze the surface composition and the valence states of cobalt, revealing how phosphorus doping influenced the electronic properties and dispersion of the Co species, thereby enhancing catalytic activity. researchgate.net

Table 4: Example of XPS Analysis for a Co-based Catalyst

| Element | Binding Energy (eV) | Species Identified | Significance |

|---|---|---|---|

| Co 2p₃/₂ | 780.8 | Co²⁺ | Indicates the presence of cobalt oxide species. |

| Co 2p₃/₂ | 778.5 | Co⁰ | Indicates the presence of metallic cobalt. |

| O 1s | 531.5 | C=O | Surface ketone groups identified as active sites. |

This table represents typical data obtained from XPS analysis to characterize the surface chemistry of complex catalysts.

Specialized Applications of 2,5 Dimethoxytetrahydrofuran in Chemical Synthesis

Role in Pharmaceutical Synthesis

2,5-Dimethoxytetrahydrofuran is a key intermediate in the production of numerous pharmaceutical compounds. nordmann.globalchemimpex.com Its ability to act as a precursor to other molecules makes it a valuable asset in the development of new drugs. chemimpex.com

Intermediates for N-Substituted Pyrrole (B145914) Derivatives with Biological Activity

A primary application of this compound is in the synthesis of N-substituted pyrrole derivatives, a class of compounds renowned for their diverse and significant biological activities. tandfonline.com Pyrroles are fundamental structural motifs in a wide range of natural products and medicinally important molecules, including coenzymes, porphyrins, and alkaloids. tandfonline.comresearchgate.net The synthesis of these derivatives from this compound is most commonly achieved through the Clauson-Kaas reaction. nih.govbeilstein-journals.orgchem-station.com

The Clauson-Kaas reaction involves the acid-catalyzed reaction of this compound with a primary amine to yield an N-substituted pyrrole. nih.govbeilstein-journals.org The mechanism begins with the protonation of this compound, followed by ring-opening to form a carbocation. The primary amine then acts as a nucleophile, attacking the carbocation. Subsequent rearrangement, elimination of methanol (B129727), and ring closure lead to the formation of the aromatic N-substituted pyrrole. nih.govbeilstein-journals.org

Numerous modifications to the original Clauson-Kaas protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These modifications include the use of various catalysts such as Brønsted acids, metal catalysts, and nano-organocatalysts, as well as different solvent systems like water, ionic liquids, and even solvent-free conditions. nih.govbeilstein-journals.org For instance, researchers have successfully utilized catalysts like iron(III) chloride, zirconium oxychloride, and nano-sulfated TiO2 to facilitate this transformation under mild conditions. organic-chemistry.orgsid.irbeilstein-journals.org Microwave-assisted and ultrasound-irradiated syntheses have also been reported, often leading to excellent yields in short reaction times. tandfonline.comnih.gov

The N-substituted pyrroles synthesized from this compound have shown potential as:

Anticancer Agents: Certain N-substituted pyrrole derivatives have been synthesized and evaluated for their in vitro activity against various cancer cell lines. nih.gov

Antiviral, Antibacterial, and Anti-inflammatory Agents: The broad spectrum of biological activity associated with pyrrole-containing compounds includes antiviral, antibacterial, and anti-inflammatory properties.

Below is a table summarizing various catalytic systems used for the synthesis of N-substituted pyrroles from this compound:

| Catalyst | Solvent | Conditions | Yield Range | Reference |

| Acetic Acid | Acetic Acid | Reflux | 59-95% | beilstein-journals.org |

| Iodine (5 mol%) | Solvent-free | Microwave | 75-98% | nih.govnih.gov |

| Iron(III) Chloride | Water | 60°C | up to 95% | organic-chemistry.orgorganic-chemistry.org |

| Zirconium Oxychloride (ZrOCl₂·8H₂O) | Water | 60°C | High to excellent | sid.ir |

| Sulfonated MWCNTs | Water | Ultrasonic irradiation | Excellent | tandfonline.com |

| Nano-sulfated TiO₂ | Solvent-free | - | 80-98% | beilstein-journals.org |

| para-Toluenesulfonic acid (pTsOH) | Toluene (B28343) | 100°C | - | beilstein-journals.org |

Precursors for Atropine (B194438) Sulfate (B86663) and Related Anticholinergic Compounds

This compound is a recognized intermediate in the synthesis of atropine sulfate, a well-known anticholinergic drug. thermofisher.comchemicalbook.comottokemi.comtnjchem.com Anticholinergic agents work by blocking the action of acetylcholine, a neurotransmitter, and are used to treat a variety of conditions. The synthesis of atropine involves a modified Robinson-Schöpf reaction where this compound is condensed with methylamine (B109427) hydrochloride and acetonedicarboxylic acid to produce tropinone. airitilibrary.com Tropinone is a key bicyclic ketone intermediate that is then stereoselectively reduced to tropine (B42219). Finally, esterification of tropine with tropic acid yields atropine, which can be converted to its sulfate salt. airitilibrary.com

Contribution to the Total Synthesis of Complex Natural Products

The utility of this compound extends to the total synthesis of complex and biologically important natural products.

Prostanoids: This class of lipid compounds, which includes prostaglandins (B1171923) and thromboxanes, plays a significant role in various physiological processes. This compound serves as an inexpensive and commercially available starting material for the synthesis of various prostanoids. semanticscholar.orgorgsyn.org A key strategy involves the hydrolysis of this compound to generate succinaldehyde (B1195056). semanticscholar.orgorgsyn.orgbris.ac.uk This sensitive dialdehyde (B1249045) can then undergo an organocatalytic dimerization to form a key bicyclic enal intermediate. orgsyn.orgbris.ac.uk This intermediate is a versatile building block that has been successfully utilized in the total synthesis of prostaglandin (B15479496) F2α, prostaglandin A2 epimers, and thromboxane (B8750289) B2. semanticscholar.orgbris.ac.uknih.govresearchgate.net The brevity of these synthetic routes facilitates the creation of analogues for biological testing. semanticscholar.org

Nonactin: While direct synthesis of Nonactin from this compound is not explicitly detailed in the provided context, the compound is a macrotetrolide antibiotic, and the tetrahydrofuran (B95107) ring is a core component of its structure. The versatility of this compound as a precursor for substituted tetrahydrofuran derivatives makes it a plausible starting point for segments of such complex natural products.

Applications in Materials Science and Polymer Chemistry

Beyond its role in pharmaceuticals, this compound also finds applications in the development of new materials and polymers.

Precursors for Pyrrole Polymerization